XLogP3 and Polar Surface Area Differentiation: 3-Fluorophenyl vs. Des-Phenyl Des-Fluoro Analog
The target compound exhibits an XLogP3 of 1.1 compared to approximately -0.5 to 0.0 for the des-phenyl des-fluoro analog 1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid (CAS 1603462-75-4), representing a lipophilicity increase of over 1 log unit attributable to the 3-fluorophenyl substituent [1]. The topological polar surface area (TPSA) is 73.2 Ų, identical at the core scaffold level to the des-phenyl analog, indicating that the added lipophilicity does not compromise hydrogen-bonding capacity [1]. This balanced profile places the compound within favorable drug-like property space while offering enhanced membrane permeability potential relative to the unsubstituted scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1-(3-Oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid (CAS 1603462-75-4): estimated XLogP3 = -0.5 to 0.0 |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +1.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release); comparator value estimated from structural subtraction of fluorophenyl contribution |
Why This Matters
The increased lipophilicity without TPSA penalty makes this compound a superior intermediate for programs requiring balanced permeability and solubility, particularly for CNS or intracellular target applications where passive diffusion is critical.
- [1] PubChem. Compound Summary for CID 102567333: Computed Properties (XLogP3-AA = 1.1, TPSA = 73.2 Ų). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/102567333 View Source
